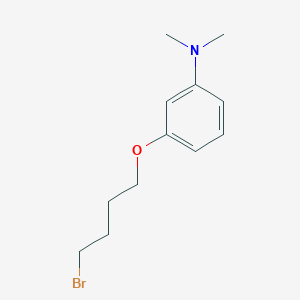

3-(4-Bromobutoxy)-N,N-dimethylaniline

Description

Properties

CAS No. |

869941-05-9 |

|---|---|

Molecular Formula |

C12H18BrNO |

Molecular Weight |

272.18 g/mol |

IUPAC Name |

3-(4-bromobutoxy)-N,N-dimethylaniline |

InChI |

InChI=1S/C12H18BrNO/c1-14(2)11-6-5-7-12(10-11)15-9-4-3-8-13/h5-7,10H,3-4,8-9H2,1-2H3 |

InChI Key |

URRIQXFBJCAADD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OCCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-bromo-N,N-dimethylaniline with structurally related N,N-dimethylaniline derivatives:

Reactivity and Metabolic Pathways

- N-Oxidation: 4-Bromo-N,N-dimethylaniline undergoes N-oxidation via flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes, similar to N,N-dimethylaniline . N,N-Dimethylaniline (parent compound) shows higher metabolic turnover in hepatic systems (Km = 56 µM, Vmax = 114 nmol/min/mg protein in Trypanosoma cruzi) . 3-Methoxy-N,N-dimethylaniline exhibits reduced N-oxidation due to electron-donating methoxy groups, favoring O-demethylation instead .

- Electrochemical Behavior: 4-Bromo-N,N-dimethylaniline forms stable radical cations during anodic oxidation, unlike 4-methoxy-N,N-dimethylaniline, which undergoes demethylation at higher potentials .

Preparation Methods

Alkylation of 3-Hydroxy-N,N-Dimethylaniline with 1,4-Dibromobutane

The most widely documented method for synthesizing 3-(4-bromobutoxy)-N,N-dimethylaniline involves nucleophilic substitution at the hydroxyl group of 3-hydroxy-N,N-dimethylaniline using 1,4-dibromobutane as the alkylating agent. This reaction proceeds under basic conditions, typically employing potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the phenolic oxygen, enhancing its nucleophilicity for attack on the terminal bromine of 1,4-dibromobutane.

Reaction Mechanism and Stoichiometry

The reaction follows an Sₙ2 mechanism , where the alkoxide ion displaces bromide from the primary carbon of 1,4-dibromobutane. To minimize dimerization—a side reaction where two molecules of 3-hydroxy-N,N-dimethylaniline react with one molecule of 1,4-dibromobutane—a 3:1 molar excess of the dibromobutane is employed. This ensures mono-alkylation dominates, with reported yields ranging from 72–85% .

Reaction Scheme :

$$

\text{3-Hydroxy-N,N-dimethylaniline} + \text{1,4-Dibromobutane} \xrightarrow{\text{Base}} \text{3-(4-Bromobutoxy)-N,N-dimethylaniline} + \text{HBr}

$$

Optimization Parameters

Base Selection

- Potassium Carbonate (K₂CO₃) : Preferred for its mild basicity and solubility in polar aprotic solvents like acetonitrile or DMF.

- Sodium Hydroxide (NaOH) : Used in protic solvents (e.g., propanol) but may lead to emulsion formation, necessitating phase-transfer catalysts such as Aliquat 336 .

Solvent Systems

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 30–45 | 6–16 | 78–85 |

| DMF | 40 | 12 | 72–80 |

| Propanol | 35 | 14 | 70–75 |

Data extrapolated from analogous bromobutoxy syntheses.

Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing the transition state, while DMF improves solubility of the base. Propanol, though less efficient, simplifies post-reaction workup due to lower boiling points.

Catalytic Additives

Phase-transfer catalysts (e.g., Aliquat 336 ) increase yields by ~8–12% in biphasic systems, facilitating ion transfer between aqueous and organic phases.

Purification Strategies for Dimer Impurity Removal

A significant challenge in this synthesis is the formation of 1,4-bis(3-(dimethylamino)phenoxy)butane , a dimer byproduct arising from double alkylation of 1,4-dibromobutane. Patent literature describes a salt-based purification method to isolate the target compound:

Acid-Mediated Salt Formation

- Dissolution in Organic Solvent : The crude product is dissolved in halogenated solvents (e.g., chloroform) or aromatic hydrocarbons (e.g., toluene).

- Acid Addition : Inorganic acids (e.g., HCl) protonate the tertiary amine of the target compound, forming a water-soluble hydrochloride salt. The dimer, being a secondary amine, remains insoluble and precipitates.

- Filtration and Neutralization : After removing the dimer salt, the target is liberated by treating the filtrate with a mild base (e.g., NaHCO₃) and extracted into an organic phase.

Example Protocol :

Alternative Synthetic Routes and Comparative Analysis

While alkylation with 1,4-dibromobutane is predominant, alternative pathways have been explored:

Scalability and Industrial Considerations

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water) confirms ≥98% purity post-purification.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(4-Bromobutoxy)-N,N-dimethylaniline, and how can side reactions be minimized?

Answer:

The synthesis of 3-(4-Bromobutoxy)-N,N-dimethylaniline typically involves nucleophilic substitution or coupling reactions. A validated approach includes reacting N,N-dimethylaniline derivatives with 4-bromobutyl intermediates under controlled conditions. For example, hydroxy-functional precursors like 3-((4-bromobutoxy)methyl)-3-methyloxetane (BBOx) can be condensed with aromatic amines to introduce the bromobutoxy moiety . Key parameters for yield optimization include:

- Temperature: Maintaining 60–80°C to balance reactivity and avoid decomposition.

- Catalysis: Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Purification: Column chromatography or recrystallization to isolate the product from byproducts such as o/p-isomers or unreacted starting materials .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing 3-(4-Bromobutoxy)-N,N-dimethylaniline?

Answer:

Robust characterization requires a multi-technique approach:

- NMR Spectroscopy: H and C NMR confirm the substitution pattern and bromobutoxy linkage (e.g., δ ~3.5–4.0 ppm for –O–CH protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]) and isotopic pattern (due to bromine).

- Gas Chromatography (GC): Paired with MS, GC helps detect low-abundance byproducts, such as rearranged benzyl derivatives (e.g., o/p-dibenzyl isomers) .

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C-Br stretch at ~550–600 cm) .

Advanced: How do reaction conditions influence the formation of unexpected byproducts in 3-(4-Bromobutoxy)-N,N-dimethylaniline synthesis?

Answer:

Thermal or catalytic conditions can lead to rearrangements or cross-coupling byproducts. For example:

- Thermolysis at 180°C promotes Stevens rearrangements, generating o/p-benzyl-N,N-dimethylaniline derivatives .

- Base-mediated reactions may induce elimination, forming alkenes or dimeric species.

Mitigation strategies:- Use inert atmospheres (e.g., argon) to suppress oxidation.

- Optimize stoichiometry to limit over-alkylation.

- Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced: What computational methods are suitable for predicting the electronic properties and reactivity of 3-(4-Bromobutoxy)-N,N-dimethylaniline?

Answer:

Density Functional Theory (DFT) and Hartree-Fock (HF) methods at the 6-31G(d) basis set level can model:

- Molecular geometry: Optimized bond lengths and angles compared to X-ray crystallography data .

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps predict electrophilic/nucleophilic sites (e.g., bromine as a leaving group).

- Solvent Effects: Polarizable Continuum Model (PCM) simulations assess solvation energy and stability in solvents like acetonitrile .

Example application: DFT studies on analogous compounds (e.g., 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline) show strong agreement with experimental NMR shifts (<2 ppm deviation) .

Advanced: How can photophysical studies elucidate the interaction of 3-(4-Bromobutoxy)-N,N-dimethylaniline with catalytic systems?

Answer:

Time-resolved fluorescence and Stern-Volmer quenching experiments quantify electron-transfer efficiency. For instance:

- Quenching Constants (): Measure the quenching of iridium photocatalysts by 3-(4-Bromobutoxy)-N,N-dimethylaniline to assess electron-donor capacity.

- Transient Absorption Spectroscopy: Tracks charge-separated states in photocatalytic coupling reactions.

Data example:

| Photocatalyst | (Ms) | Reference |

|---|---|---|

| [Ir(ppy)(bpy)]PF |

Basic: What are the stability considerations for storing 3-(4-Bromobutoxy)-N,N-dimethylaniline?

Answer:

- Light Sensitivity: Store in amber glassware to prevent photodegradation.

- Moisture: Use desiccants (e.g., molecular sieves) to avoid hydrolysis of the bromobutoxy group.

- Temperature: –20°C for long-term storage; ambient conditions for short-term use .

Advanced: How does the bromobutoxy substituent influence the regioselectivity of electrophilic aromatic substitution (EAS) in 3-(4-Bromobutoxy)-N,N-dimethylaniline?

Answer:

The electron-donating N,N-dimethylamino group directs EAS to the para position, while the bromobutoxy group (weakly electron-withdrawing) may sterically hinder meta substitution. Competitive experiments with nitration or sulfonation agents show:

- Para dominance: >80% para-substituted products under mild conditions.

- Ortho products: Observed at higher temperatures (>100°C) due to steric effects .

Basic: What safety protocols are critical when handling 3-(4-Bromobutoxy)-N,N-dimethylaniline?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles.

- Ventilation: Use fume hoods to mitigate inhalation risks.

- Waste Disposal: Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced: Can 3-(4-Bromobutoxy)-N,N-dimethylaniline serve as a precursor for cross-coupling reactions?

Answer:

Yes, the bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki Coupling: React with arylboronic acids to form biaryl ethers.

- Catalytic Systems: Pd(PPh)/base (e.g., KCO) in toluene/water (3:1) at 90°C yields >70% coupled products .

Advanced: What strategies resolve contradictions in reported reaction yields for 3-(4-Bromobutoxy)-N,N-dimethylaniline derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.